molecular formula C10H12BrN B2853630 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 321435-99-8

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B2853630
CAS No.: 321435-99-8
M. Wt: 226.117
InChI Key: RFJIXWJKZNGFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

The discovery of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 321435-99-8) emerged from broader investigations into heterocyclic compounds with potential pharmacological activity. Initial synthetic efforts in the late 20th century focused on modifying the benzazepine core to enhance its electronic and steric properties. The introduction of bromine at the 7-position was first reported in the early 2000s as part of medicinal chemistry campaigns targeting kinase inhibitors. Early synthesis routes relied on bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine using electrophilic brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

A significant milestone occurred in 2015 with the publication of scalable synthetic protocols for related brominated benzoxazepines, which informed subsequent optimizations for the target compound. These efforts addressed challenges such as regioselectivity in bromination and debromination during reduction steps. By the mid-2010s, the compound had gained attention as a versatile intermediate in drug discovery, particularly for kinase-targeted therapies.

Table 1: Key Milestones in the Development of this compound

Year Development Significance
2000 Initial synthesis via bromination of tetrahydrobenzoazepine Established foundational synthetic route
2015 Scalable process for brominated benzoxazepines published Enabled kilogram-scale production for preclinical studies
2020 Adoption in kinase inhibitor optimization pipelines Highlighted utility in medicinal chemistry

Position Within the Benzoazepine Chemical Family

This compound belongs to the benzoazepine family, characterized by a fused benzene and azepine (seven-membered nitrogen-containing ring) structure. Its distinct features include:

  • Substitution Pattern : The bromine atom at the 7-position introduces steric bulk and electronic effects, altering reactivity compared to non-halogenated analogs.
  • Saturation : The tetrahydro configuration reduces ring strain, enhancing stability and enabling selective functionalization.
  • Comparative Reactivity : Unlike fully aromatic benzazepines, the partial saturation of the azepine ring allows for regioselective transformations, such as alkylation or cross-coupling reactions.

Table 2: Structural Comparison of Select Benzoazepine Derivatives

Compound Substituent Saturation Key Applications
1H-Benzo[b]azepine None Fully unsaturated Catalysis, ligand design
2,3,4,5-Tetrahydro-1H-benzo[b]azepine None Partially saturated Pharmaceutical intermediates
7-Bromo derivative Br at C7 Partially saturated Kinase inhibitor synthesis

Research Evolution and Milestones

The compound’s development has been shaped by iterative improvements in synthetic methodology and applications:

  • Early Challenges : Initial routes suffered from low yields due to competing debromination during lactam reduction steps. For example, lithium aluminum hydride (LiAlH4)-mediated reductions produced up to 40% debrominated byproducts.
  • Process Optimization : Transitioning to borane-THF as a reducing agent minimized debromination, improving yields to >85%. Additionally, the adoption of tert-butyl carbamate (Boc) protection streamlined purification and scalability.
  • Catalytic Advances : Palladium-catalyzed cross-coupling reactions enabled the integration of the brominated azepine into complex molecules, such as mTOR inhibitors.

Recent Innovations :

  • Flow Chemistry : Continuous-flow bromination techniques have reduced reaction times from hours to minutes while maintaining selectivity.
  • Computational Modeling : Density functional theory (DFT) studies have elucidated the electronic effects of bromine substitution, guiding the design of derivatives with enhanced binding affinities.

Significance in Heterocyclic Chemistry

The compound occupies a critical niche in heterocyclic chemistry due to:

  • Electronic Modulation : The electron-withdrawing bromine atom activates the aromatic ring toward electrophilic substitution while deactivating it toward nucleophilic attack, enabling precise functionalization.
  • Versatile Scaffold : Its rigid yet flexible structure serves as a platform for generating diverse pharmacophores, particularly in kinase inhibitor design.
  • Synthetic Utility : The bromine atom facilitates further derivatization via Suzuki-Miyaura cross-coupling, Ullmann reactions, and nucleophilic aromatic substitution.

Equation 1: Representative Suzuki Coupling Reaction
$$ \text{7-Bromo-azepine} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{base}} \text{7-Aryl-azepine} + \text{Byproducts} $$

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJIXWJKZNGFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-1-benzazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinone derivatives, while substitution reactions can produce a variety of functionalized benzazepines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as a fundamental precursor in the synthesis of more complex organic compounds. Its structural properties allow it to participate in various chemical reactions, making it integral to the development of new materials and pharmaceuticals.

Biological Applications

Antibacterial and Antifungal Properties
Research indicates that this compound exhibits potential antibacterial and antifungal activities. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its utility in developing antimicrobial agents.

Therapeutic Potential
The compound is being investigated for its potential therapeutic applications in treating cardiovascular diseases and rheumatoid arthritis. Benzazepine derivatives have shown promise in modulating biological pathways associated with these conditions .

Medicinal Chemistry

Mechanism of Action
The mechanism of action for this compound involves interactions with specific molecular targets. It has been identified as a sodium channel blocker, which may contribute to its effectiveness in treating hyperlipidemia and other cardiovascular conditions.

Case Studies on Biological Activity
Several studies have explored the biological activity of derivatives of this compound:

  • Antidepressant Effects : A study by El-Karim et al. (2022) reported significant reductions in depressive behaviors in rodent models treated with methyl 7-bromo derivatives.
  • Anxiolytic Properties : Research using the elevated plus maze test indicated that subjects treated with the compound showed reduced anxiety levels compared to controls.
  • Anti-inflammatory Activity : Derivatives demonstrated significant inhibition of inflammatory cytokines in studies conducted by Abdellatif et al. (2021), outperforming standard anti-inflammatory drugs like diclofenac.

Industrial Applications

Material Development
In addition to its applications in pharmaceuticals, this compound is utilized in developing new materials and chemical processes within industrial settings. Its reactivity and structural properties make it suitable for various chemical transformations that are essential for material science advancements .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological/Functional Relevance References
2,3,4,5-Tetrahydro-1H-benzo[b]azepine C₁₀H₁₃N 147.22 None (parent structure) Precursor for cannabinoid receptor agonists
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine C₁₀H₁₂BrN 226.12 Bromine at 7-position Intermediate for GPCR-targeted scaffolds
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine C₁₀H₁₂BrN 226.12 Bromine at 6-position Industrial-grade synthesis (positional isomer)
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid C₁₁H₁₂BrNO₂ 270.12 Bromine at 9-position, carboxylic acid at 7-position Potential for further functionalization (e.g., amide coupling)
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine C₁₇H₁₉NO 253.34 Benzyloxy group at 7-position Enhanced lipophilicity (XLogP3 = 4.1)

Key Observations :

  • Positional Isomerism : 6-, 7-, and 9-bromo derivatives exhibit distinct reactivity due to electronic effects. For example, the 7-bromo derivative is preferred in cross-coupling reactions for drug discovery.
  • Functional Groups : Carboxylic acid (e.g., 9-bromo-7-carboxylic acid) and benzyloxy substituents expand utility in derivatization or prodrug design.

Diazepine vs. Azepine Derivatives

Table 2: Ring Size and Heteroatom Comparison

Compound Name Ring System Heteroatoms Molecular Formula Key Applications References
This compound Azepine (7-membered) 1 N atom C₁₀H₁₂BrN CNS-targeted drug intermediates
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Diazepine (7-membered) 2 N atoms C₉H₁₁BrN₂ Antimicrobial and anticonvulsant agents
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one Diazepinone (7-membered) 2 N atoms, ketone C₉H₉BrN₂O Not explicitly stated, but diazepinones are known for sedative properties

Key Observations :

  • Diazepines (two nitrogen atoms) often exhibit enhanced hydrogen-bonding capacity, influencing receptor binding (e.g., antimicrobial activity in diazepine derivatives).
  • Diazepinones (with a ketone group) are precursors for benzodiazepine drugs, highlighting the pharmacological versatility of nitrogen-rich scaffolds.

Physicochemical Properties

Table 3: Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Storage Conditions References
2,3,4,5-Tetrahydro-1H-benzo[b]azepine 32 253–255 Not reported Dark, inert atmosphere
This compound Not reported Not reported Soluble in DMSO 2–8°C (hydrochloride salt)
7-Isopropyl-2,2,5,5-tetramethyl derivative Not reported Not reported Oil (lipophilic) Room temperature

Key Observations :

  • Lipophilicity : Alkyl-substituted derivatives (e.g., isopropyl, tert-butyl) exist as oils, suggesting high membrane permeability.
  • Stability : Parent benzoazepines require inert storage conditions due to sensitivity to oxidation.

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound belonging to the benzazepine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its interactions with various neurotransmitter receptors and potential therapeutic applications.

Chemical Characteristics

  • Molecular Formula : C10_{10}H12_{12}BrN
  • Molecular Weight : 212.11 g/mol
  • CAS Number : 321435-99-8
  • Structure : The compound features a bromine atom at the 7th position and nitrogen within a seven-membered ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an agonist or antagonist at various neurotransmitter receptors, influencing several signal transduction pathways.

Potential Mechanisms Include:

  • Receptor Binding : The compound shows structural similarities to other biologically active molecules, allowing it to bind effectively to receptors involved in neurotransmission.
  • Enzyme Inhibition : Research indicates that it can inhibit enzymes associated with cancer cell proliferation, suggesting potential anti-cancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. In particular, it was tested against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells .
Cell LineIC50_{50} (µM)
HeLa0.19
MDA-MB-2310.23
A5490.42

These values indicate that the compound possesses considerable potency against these cancer types.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Dopaminergic Activity : Preliminary data suggest that it may modulate dopaminergic signaling pathways, which could be beneficial in conditions like Parkinson's disease .

Case Studies

  • Antiproliferative Activity Evaluation : A study evaluated the antiproliferative effects of various benzazepines, including 7-bromo derivatives. The findings indicated that compounds with similar structural motifs exhibited enhanced activity against multiple cancer cell lines compared to standard treatments .
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of 7-bromo derivatives on specific enzymes linked to tumor progression. Results showed that the compound could significantly reduce enzyme activity associated with cancer cell growth.

Q & A

Q. What advanced imaging techniques track the compound’s distribution in biological systems?

  • Methodological Answer : Radiolabel the compound with 18F^{18}F or 11C^{11}C for positron emission tomography (PET). Alternatively, fluorescent tagging (e.g., Cy5) enables confocal microscopy to visualize cellular uptake and sublocalization in organelles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.